methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate
Description
Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a purine-derived compound featuring a methyl benzoate backbone linked via an amide bond to a sulfanyl acetyl group. The purine core is substituted with two methyl groups at positions 1 and 3 and two ketone groups at positions 2 and 4.
Properties
IUPAC Name |
methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-21-13-12(14(24)22(2)17(21)26)19-16(20-13)28-8-11(23)18-10-6-4-9(5-7-10)15(25)27-3/h4-7H,8H2,1-3H3,(H,18,23)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQMQZKVNCDMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O5S |
| Molar Mass | 372.34 g/mol |
| CAS Number | 332117-21-2 |
| Appearance | Solid, white to off-white |
| Solubility | Sparingly soluble in DMSO |
The biological activity of this compound is primarily attributed to its unique structural features that enable it to interact with specific molecular targets within biological systems. The purine derivative is known to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The incorporation of a sulfanyl group enhances its reactivity and may contribute to its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with purine structures demonstrate varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that purine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . For example, analogs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It exhibits strong inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Screening : A study reported moderate to strong antibacterial activity of purine derivatives against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
- Antitumor Activity : In a series of experiments, compounds with similar structures were found to inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
- Cytotoxicity Assessments : Research involving B16F10 melanoma cells showed that certain analogs did not exhibit cytotoxic effects at lower concentrations while maintaining significant anti-melanogenic activity .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a purine derivative and a benzoate moiety. Its molecular formula is , and it can be synthesized through several chemical reactions involving purine derivatives and acetylation processes. The synthesis typically involves:
- Formation of the purine core : Starting from 1,3-dimethyluric acid or related compounds.
- Acetylation : Introducing the acetyl group through reaction with acetic anhydride or acetyl chloride.
- Final coupling : Linking the benzoate moiety to form the final product.
Anticancer Potential
Recent studies have highlighted the anticancer properties of methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of apoptosis : It triggers programmed cell death via intrinsic pathways.
A notable study reported that derivatives of this compound demonstrated significant activity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. It has shown promise as an inhibitor of:
- Acetylcholinesterase : This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
- α-glucosidase : This inhibition can be beneficial for managing diabetes by regulating blood sugar levels .
Therapeutic Implications
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
- Neuroprotection : For developing treatments aimed at neurodegenerative diseases.
- Diabetes Management : As a possible therapeutic agent to control blood glucose levels.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in laboratory settings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range) |
| Study 2 | Showed inhibition of acetylcholinesterase activity with IC50 values comparable to known inhibitors |
| Study 3 | Exhibited α-glucosidase inhibition leading to reduced glucose absorption in vitro |
Comparison with Similar Compounds
Comparison with Structural Analogs
Purine-Based Derivatives
{[1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic Acid
- Structure : Shares the 1,3-dimethyl-2,6-dioxo-purine core but replaces the methyl benzoate group with a 4-methylbenzyl substituent at position 7 of the purine ring. The sulfanyl acetic acid group is directly attached to position 6.
- Substituent Position: The 7-position substitution may influence steric interactions with biological targets, diverging from the target compound’s unmodified purine ring.
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure: Features a spirocyclic system with benzothiazole and dimethylaminophenyl groups. Unlike the target compound, it lacks a purine core but retains heterocyclic diversity.
- Key Differences :
- Core Heterocycle : Benzothiazole and spirocyclic systems may target different biochemical pathways (e.g., antimicrobial or anticancer agents) compared to purine-based structures.
- Functional Groups : Includes hydroxyl and carbonyl groups, enhancing hydrogen-bonding capacity.
- Applications : Primarily explored in organic synthesis and as intermediates for bioactive molecules .
Sulfonylurea Herbicides (Methyl Benzoate Derivatives)
- Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.
- Tribenuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methyl)amino)carbonyl)amino)sulfonyl)benzoate.
Structural Comparison:
| Feature | Target Compound | Sulfonylurea Herbicides |
|---|---|---|
| Core Heterocycle | Purine (1,3-dimethyl-2,6-dioxo) | Triazine (e.g., 1,3,5-triazin-2-yl) |
| Linker | Sulfanyl acetyl | Sulfonylurea |
| Ester Group | Methyl benzoate | Methyl benzoate |
| Bioactivity | Not reported (purine-targeting) | Herbicidal (ALS enzyme inhibition) |
- Key Insights :
- The sulfonylurea group in herbicides enables binding to acetolactate synthase (ALS), whereas the sulfanyl acetyl group in the target compound may facilitate nucleophilic interactions (e.g., with cysteine residues).
- Both classes utilize methyl benzoate for lipophilicity, but the heterocycle dictates target specificity .
β-Lactam Antibiotics (Ceftaroline Fosamil)
- Structure : Contains a thiadiazolyl-sulfanyl acetyl group linked to a β-lactam core.
- Relevance : Demonstrates the role of sulfanyl groups in enhancing reactivity and target binding (e.g., penicillin-binding proteins).
- Contrast : The target compound’s purine core lacks the β-lactam ring critical for antibiotic activity but may share metabolic stability due to the methyl ester .
Research Findings and Data Gaps
Physicochemical Properties (Inferred)
| Property | Target Compound | {[1,3-Dimethyl-7-(4-methylbenzyl)...}acetic Acid |
|---|---|---|
| Molecular Weight | ~420 g/mol (estimated) | ~434 g/mol |
| Solubility | Low (methyl ester) | Moderate (carboxylic acid) |
| Spectral Data | IR: C=O (1700–1750 cm⁻¹) | IR: C=O (1700–1750 cm⁻¹), -COOH (2500–3300 cm⁻¹) |
Unanswered Questions
- Bioactivity: No data on enzymatic inhibition or cellular targets.
Q & A
Basic: What synthetic routes and characterization methods are recommended for methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate?
Methodological Answer:
The compound is synthesized via multi-step reactions involving sulfanyl group attachment, acetylation, and amination. Key steps include:
- Sulfanyl-Acetyl Coupling: Reacting the purine derivative with thiol-containing intermediates under controlled pH (e.g., using triethylamine in DMF) to form the sulfanyl linkage .
- Acylation: Introducing the acetyl group using chloroacetyl chloride, followed by coupling with the benzoate moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Characterization:
- Melting Point Analysis: Confirm purity and crystallinity.
- Spectroscopy:
- IR: Verify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- UV-Vis: Assess π-π* transitions in the purine and benzoate moieties (e.g., λmax ~260–280 nm) .
Basic: What physicochemical properties are critical for experimental design involving this compound?
Methodological Answer:
Key properties include:
- Solubility: Limited aqueous solubility (requires DMSO or DMF for dissolution) necessitates solvent optimization for biological assays .
- Stability: Hydrolytic sensitivity of the ester and sulfanyl groups under alkaline conditions requires pH-controlled buffers (e.g., pH 6–7) .
- LogP: Predicted high lipophilicity (LogP >3) impacts membrane permeability in cellular studies .
- Thermal Stability: Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>200°C typical for similar purine derivatives) .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
Contradictions often arise from variations in:
- Experimental Models: Compare results across cell lines (e.g., HEK293 vs. HeLa) or in vivo systems to assess cell-type specificity .
- Concentration Ranges: Dose-response curves (e.g., 0.1–100 μM) identify non-linear effects or off-target interactions .
- Assay Conditions: Control for redox-active environments (e.g., presence of glutathione) that may degrade the sulfanyl group .
- Statistical Validation: Use multivariate analysis (ANOVA with post-hoc tests) to distinguish noise from true activity .
Advanced: What computational and experimental strategies are used to predict its environmental fate and ecotoxicology?
Methodological Answer:
- Computational Modeling:
- Experimental Validation:
Advanced: How to design a study investigating structure-activity relationships (SAR) for its purine and benzoate moieties?
Methodological Answer:
- Scaffold Modifications:
- Biological Testing:
- Enzyme Assays: Target adenosine deaminase (ADA) or xanthine oxidase (XO) to evaluate competitive inhibition .
- Crystallography: Co-crystallize derivatives with target enzymes (e.g., X-ray diffraction) to map binding interactions .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods due to potential dust/aerosol formation .
- Waste Disposal: Neutralize acidic/basic byproducts before incineration .
Advanced: How to optimize its stability in long-term pharmacological studies?
Methodological Answer:
- Formulation: Use lyophilized powders stored at -20°C under argon to prevent oxidation .
- Analytical Monitoring:
- HPLC-MS: Monthly purity checks (e.g., C18 column, acetonitrile/water gradient) .
- Forced Degradation Studies: Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
